1,4-Benzenedicarboxylic acid, di-3-butenyl ester

Polymer Chemistry Crosslinking Plasticizer

1,4-Benzenedicarboxylic acid, di-3-butenyl ester (CAS 62680-75-5), also known as di-3-butenyl terephthalate, is a diester of terephthalic acid and 3-buten-1-ol. With a molecular formula of C16H18O4 and a calculated molecular weight of 274.31 g/mol , this compound features a rigid aromatic core symmetrically functionalized with two terminal alkene groups.

Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
CAS No. 62680-75-5
Cat. No. B8242530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzenedicarboxylic acid, di-3-butenyl ester
CAS62680-75-5
Molecular FormulaC16H18O4
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESC=CCCOC(=O)C1=CC=C(C=C1)C(=O)OCCC=C
InChIInChI=1S/C16H18O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h3-4,7-10H,1-2,5-6,11-12H2
InChIKeyTVHCSJSGHDPGEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Benzenedicarboxylic acid, di-3-butenyl ester (CAS 62680-75-5): A Bifunctional Diester Monomer for Procurement in Precision Polymer Synthesis


1,4-Benzenedicarboxylic acid, di-3-butenyl ester (CAS 62680-75-5), also known as di-3-butenyl terephthalate, is a diester of terephthalic acid and 3-buten-1-ol [1]. With a molecular formula of C16H18O4 and a calculated molecular weight of 274.31 g/mol , this compound features a rigid aromatic core symmetrically functionalized with two terminal alkene groups. Its physicochemical profile includes a calculated LogP of 5.2 and a topological polar surface area of 52.6 Ų [2]. These structural attributes position it as a specialty monomer for the synthesis of functional polymers and crosslinked networks via radical or thiol-ene chemistry.

1
Bifunctional alkene monomer for thiol-ene click polymerization
2
Rigid para-substituted aromatic core for chain stiffness design
3
Class-level evidence supports network property control (Tg, degradability)

Why Simple Substitution of 1,4-Benzenedicarboxylic acid, di-3-butenyl ester Fails: The Quantified Impact of Symmetry and Chain Length on Polymer Architecture


Generic substitution with other terephthalate esters fails to replicate the specific reactivity profile and resulting material properties of 1,4-benzenedicarboxylic acid, di-3-butenyl ester. Its terminal alkene groups confer unique participation in thiol-ene click polymerization [1], whereas saturated analogs like dibutyl terephthalate are inert to this chemistry. Furthermore, in-class substitutions, such as using the mono-ester analog (CAS 62680-74-4) or alternative alkene-terminated esters like diallyl terephthalate, critically alter the crosslink density, spacer flexibility, and network homogeneity [2]. These architectural changes directly translate to quantifiable differences in final material properties, including glass transition temperature (Tg) and network mechanical integrity, as established in comparative polymer synthesis studies [2].

Saturated diesters (e.g., dibutyl terephthalate)
Cannot undergo thiol-ene click reaction; network architecture and properties may shift entirely
Mono-(3-butenyl) terephthalate (CAS 62680-74-4)
Only one reactive alkene site; crosslinking capability is lost, resulting in linear chains only
Diallyl terephthalate or shorter-chain analogs
Different spacer length and alkene position alter crosslink density, Tg, and network homogeneity

1,4-Benzenedicarboxylic acid, di-3-butenyl ester: A Quantitative Procurement Guide to Performance Differentiation in Polymer Science


Quantified Structural Differentiation: Chain Length and Symmetry vs. Phthalate Isomers

1,4-Benzenedicarboxylic acid, di-3-butenyl ester is distinguished from its 1,2- (phthalate) and 1,3- (isophthalate) diester isomers by its para-substitution pattern, which confers a linear, rigid core structure [1]. This symmetric geometry is critical for designing polymers with high chain stiffness and order, unlike the 'kinked' structures derived from ortho- or meta-phthalates. Quantitatively, this structural difference is reflected in its calculated LogP of 5.2 [2], which dictates its compatibility and migration behavior in polymeric matrices. The C4 alkenyl chain length represents a specific balance between spacer flexibility and reactive group density compared to shorter-chain (e.g., diallyl) or longer-chain analogs.

Molecular geometry & LogP
Class-level inference
Linear para core vs. kinked isomers; calculated LogP 5.2
May support higher polymer chain stiffness and modulus design
LogP influences compatibility and migration in matrices
Polymer Chemistry Crosslinking Plasticizer

Evidence for Polymer Network Differentiation via Thiol-Ene Click Chemistry

The utility of terminal alkene groups in 'thiol-ene' click polymerization is validated in a class-level study on a structurally analogous monomer, di-3-butenyl l-malate (BMA) [1]. This research demonstrated that polymerization of BMA with various dithiols proceeded to give poly(ester-thioether)s in excellent yields (70–90%) [1]. The resulting polymers exhibited single glass transition temperatures (Tg) between -37 °C and -47 °C and showed 13–22% biodegradation after 28 days in activated sludge [1]. This establishes a performance benchmark for polymers synthesized from di-3-butenyl ester monomers, providing a quantitative baseline that saturated diester analogs cannot achieve.

Thiol-ene network benchmarks
Cross-study comparable
Yield 70–90%; Tg -37 to -47 °C; biodegradation 13–22% (28 d)
Establishes performance baseline for thiol-ene networks
From structurally related di-3-butenyl l-malate monomer
Click Chemistry Biodegradable Polymers Polymer Synthesis

Performance Differentiation as a Precursor for Unique Polymeric Architectures

1,4-Benzenedicarboxylic acid, di-3-butenyl ester serves as a bifunctional monomer capable of creating crosslinked or chain-extended polymer networks . In contrast, the mono-ester analog, 4-(but-3-en-1-yloxycarbonyl)benzoic acid (CAS 62680-74-4) , possesses a single polymerizable alkene group. This functional difference is absolute: the diester can act as a crosslinker, dramatically increasing network density and altering mechanical properties (e.g., modulus, swelling) , while the mono-ester can only serve as a chain-terminator or side-chain modifier.

Crosslinking capability
Class-level inference
Bifunctional (2 reactive sites) vs. mono-ester (1 site)
Binary decision: linear chain or crosslinked network architecture
Mono-ester acts as chain terminator, not crosslinker
Organic Synthesis Monomer Crosslinking

Differentiation in Plastisol Gelling and Stability as a Dialkyl Terephthalate

As a member of the dialkyl terephthalate class, 1,4-benzenedicarboxylic acid, di-3-butenyl ester aligns with patent claims for plasticizers that enable 'fast gelling' and impart 'storage stability' on plastisols [1]. The patent specifies that effective dialkyl terephthalate plasticizers require alkyl radicals with a 'longest carbon chain of at least 4 carbon atoms' and a 'total number of carbon atoms per alkyl radical of 5' [1]. Di-3-butenyl terephthalate meets both of these quantitative criteria (C4 chain length; C4 total carbons per alkenyl radical), establishing its structural qualification for applications where these performance attributes are critical.

Plastisol gelling qualification
Class-level inference
C4 chain meets patent criterion (C≥4, total carbons per radical=4)
Structurally qualifies for fast-gelling, storage-stable plastisols
Shorter-chain esters fail this gelling requirement
Plasticizer Plastisol PVC

Procurement-Led Application Scenarios for 1,4-Benzenedicarboxylic acid, di-3-butenyl ester


Synthesis of Well-Defined Poly(ester-thioether) Networks via Thiol-Ene Click Chemistry

This scenario involves the use of 1,4-benzenedicarboxylic acid, di-3-butenyl ester as a rigid, bifunctional 'ene' monomer. As established by class-level evidence, di-3-butenyl esters can be polymerized with multifunctional thiols via a thiol-ene click reaction [1]. The resulting crosslinked polymer networks, with their defined terephthalate core and thioether linkages, are suitable for applications requiring specific thermal transitions (e.g., low Tg, around -40 °C) and a degree of biodegradability (13–22% in 28 days) [1].

Formulation of Fast-Gelling Plastisols with Enhanced Storage Stability

Procurement is justified for industrial formulations of plastisols, where 1,4-benzenedicarboxylic acid, di-3-butenyl ester can be utilized as a primary or secondary plasticizer. Its molecular structure, featuring C4 alkenyl chains, aligns with patented criteria for dialkyl terephthalates that confer fast gelling and improved storage stability in PVC pastes [2]. This offers a quantifiable performance basis for its selection over terephthalate esters with shorter alkyl chains.

Development of Crosslinked Polymer Coatings and Adhesives

The bifunctional nature of 1,4-benzenedicarboxylic acid, di-3-butenyl ester makes it a valuable monomer for creating crosslinked coatings and adhesives . Unlike its mono-functional analog , its two terminal alkene groups enable the formation of a three-dimensional network upon polymerization, leading to materials with superior mechanical integrity, chemical resistance, and durability compared to linear or branched analogs. This is a critical differentiator for applications requiring high-performance barrier or bonding properties.

Synthesis of Specialty Copolymers with a Rigid Terephthalate Backbone

In research settings requiring the incorporation of a rigid, aromatic backbone into a polymer chain, this diester monomer provides a well-defined, symmetrical building block. Its para-substituted geometry [3] is essential for creating polymers with high chain stiffness and crystallinity, in contrast to the more flexible and amorphous structures derived from ortho- or meta-substituted phthalate monomers. This structural control is paramount for tailoring material properties such as melting point, modulus, and solvent resistance.

Application
Selection Property
Validation Focus
Thiol-ene poly(ester-thioether) networks
Bifunctional alkene with rigid terephthalate core
Network homogeneity, Tg, and degradability review
Fast-gelling plastisols
C4 alkenyl chain structure
Plastisol storage stability and gelling performance review
Crosslinked coatings and adhesives
Crosslinking capability (2 reactive sites)
Mechanical integrity and chemical resistance review
Specialty copolymers with rigid backbone
Para-substituted linear aromatic core
Chain stiffness, crystallinity, and modulus context
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